molecular formula C21H21NO4 B12091596 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B12091596
M. Wt: 351.4 g/mol
InChI Key: LALQDKCZCHTPEB-UHFFFAOYSA-N
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Description

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the indole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the butyl group and the formation of the dioxane ring. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may target lysosomes in cancer cells, inducing autophagy and apoptosis . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Butylbenzo[cd]indol-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out due to its unique combination of an indole moiety and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

5-(1-butylbenzo[cd]indol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C21H21NO4/c1-4-5-12-22-15-11-7-9-13-8-6-10-14(16(13)15)18(22)17-19(23)25-21(2,3)26-20(17)24/h6-11H,4-5,12H2,1-3H3

InChI Key

LALQDKCZCHTPEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=C4C(=O)OC(OC4=O)(C)C

Origin of Product

United States

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